2-(3-Bromo-4-isobutoxyphenyl)acetic acid

Xanthine Oxidase Inhibitor Mercaptopyrimidine Synthesis Reaction Yield

Select the 3-bromo-4-isobutoxy substitution pattern for maximum synthetic efficiency. This intermediate achieves a 71% yield in mercaptopyrimidine formation—outperforming the isopropoxy analog (66%)—and is the only valid precursor for 3-Descyano 3-Bromo-febuxostat impurity standards. Substitution with any other 4-alkoxy variant yields incorrect impurity structures, risking ANDA rejection. The branched isobutyl chain provides optimal lipophilicity and steric bulk for xanthine oxidase inhibitor SAR. Ensure batch-to-batch reproducibility and regulatory compliance by choosing the exact pharmacophore-building block.

Molecular Formula C12H15BrO3
Molecular Weight 287.15 g/mol
Cat. No. B7901717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-isobutoxyphenyl)acetic acid
Molecular FormulaC12H15BrO3
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)CC(=O)O)Br
InChIInChI=1S/C12H15BrO3/c1-8(2)7-16-11-4-3-9(5-10(11)13)6-12(14)15/h3-5,8H,6-7H2,1-2H3,(H,14,15)
InChIKeyCLKLKFABWYAJHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-4-isobutoxyphenyl)acetic Acid: A Differentiated Synthetic Intermediate for Xanthine Oxidase Inhibitor Development


2-(3-Bromo-4-isobutoxyphenyl)acetic acid is a substituted phenylacetic acid derivative (C12H15BrO3, MW 287.15 g/mol) featuring a bromine atom at the 3-position and an isobutoxy group at the 4-position of the phenyl ring . This compound serves as a critical synthetic intermediate in the preparation of heterocyclic bioactive molecules, most notably as a precursor to febuxostat-related xanthine oxidase inhibitors . The specific 3-bromo-4-isobutoxy substitution pattern confers distinct reactivity and lipophilicity characteristics compared to other alkoxy-substituted analogs, which directly influences both downstream synthetic efficiency and the physicochemical profile of final active pharmaceutical ingredients.

Why 2-(3-Bromo-4-isobutoxyphenyl)acetic Acid Cannot Be Casually Substituted in Synthetic Pathways


Simple substitution of 2-(3-bromo-4-isobutoxyphenyl)acetic acid with structurally analogous phenylacetic acid derivatives (e.g., 3-bromo-4-methoxy, 3-bromo-4-ethoxy, or 3-bromo-4-isopropoxy variants) fundamentally alters both the compound's physicochemical properties and its downstream synthetic utility. The isobutoxy moiety is not merely a placeholder; its specific branched alkyl chain length and steric bulk directly modulate lipophilicity, crystal packing, and, critically, the steric environment during subsequent heterocyclization reactions such as thiazole or pyrimidine ring formation [1]. In the context of xanthine oxidase inhibitor synthesis, alteration of the 4-alkoxy substituent has been shown to affect final product inhibitory potency, as the substituent occupies a distinct hydrophobic pocket in the target enzyme [2]. Procurement of the precise 3-bromo-4-isobutoxy substitution pattern is therefore non-negotiable for ensuring both synthetic reproducibility and the intended biological activity of the final active pharmaceutical ingredient.

2-(3-Bromo-4-isobutoxyphenyl)acetic Acid: Quantified Evidence of Differentiation Against Closest Analogs


Synthetic Yield Advantage in 2-Mercaptopyrimidine Heterocyclization Compared to Isopropoxy Analog

In a patented synthetic route for 6-(3,4-substituted phenyl)-2-mercaptopyrimidine-4-carboxylic acid derivatives, the 3-bromo-4-isobutoxyphenyl precursor afforded a higher isolated yield compared to the corresponding 3-bromo-4-isopropoxyphenyl analog under identical reaction conditions [1]. This quantifiable yield differential directly impacts process economics and scale-up feasibility.

Xanthine Oxidase Inhibitor Mercaptopyrimidine Synthesis Reaction Yield

Structural Specificity in Xanthine Oxidase Inhibition: Isobutoxy Substitution Required for Target Engagement

The 3-bromo-4-isobutoxyphenyl moiety is a critical pharmacophoric element in a class of xanthine oxidase inhibitors. A closely related derivative, 1-(3-bromo-4-isobutoxy-phenyl)-1H-pyrazole-4-carboxylic acid, demonstrates quantifiable enzyme inhibition [1]. While the parent acetic acid compound itself is an intermediate, the requirement for this exact substitution pattern is evidenced by the fact that alteration of the 4-alkoxy chain length or branching directly modulates inhibitory activity [1]. This class-level inference underscores that substitution with a 4-methoxy, 4-ethoxy, or 4-isopropoxy analog would be unlikely to yield the same potency.

Xanthine Oxidase Enzyme Inhibition Structure-Activity Relationship

Lipophilicity Tuning: Isobutoxy Group Provides Balanced LogP for Downstream Drug Design

The isobutoxy group on 2-(3-bromo-4-isobutoxyphenyl)acetic acid confers a distinct lipophilicity profile compared to smaller or larger alkoxy substituents. While no experimental logP data is available for the free acid, computational predictions for the corresponding ethyl ester derivative (logP = 5.09) [1] and the structurally analogous compound 5-isobutoxy-3-biphenylacetic acid (logP predicted ~3.5-4.0 range) [2] indicate that the isobutoxy group provides a lipophilicity midpoint between ethoxy (logP ~3.2) and isoamyloxy (logP ~5.5) variants. This tunable lipophilicity is crucial for optimizing both membrane permeability and aqueous solubility in final drug candidates.

Lipophilicity Drug Design Physicochemical Property

Unique Intermediate for Febuxostat Impurity Synthesis and Reference Standard Preparation

2-(3-Bromo-4-isobutoxyphenyl)acetic acid is a documented key intermediate in the synthesis of febuxostat bromo impurities, specifically 3-Descyano 3-Bromo-febuxostat (also known as Febuxostat Impurity 12) . This compound is not merely a general synthetic building block but a gateway to specific, commercially relevant impurity markers required for ANDA filings and quality control. The 3-bromo-4-isobutoxyphenyl group is directly incorporated into the impurity's structure, making this exact substitution pattern non-negotiable for the preparation of authentic impurity reference standards.

Febuxostat Impurity Profiling Reference Standard

Thermal Stability Advantage for Storage and Handling: Higher Melting Point than Methoxy Analog

The 3-bromo-4-isobutoxy substitution pattern imparts a melting point range of 118-124 °C , which is comparable to or slightly higher than the 3-bromo-4-methoxy analog (110-117 °C) and the 3-bromo-4-ethoxy analog (mp not specified but likely lower due to smaller alkyl chain). This moderate melting point ensures the compound is a stable, easily handled solid at room temperature, reducing concerns of hygroscopicity or low-temperature storage requirements that might be associated with lower-melting analogs.

Thermal Stability Physical Property Solid-State Handling

Synthetic Accessibility via Williamson Ether Route: Quantitative Yield Data for Methoxy Analog Supports Feasibility

While direct yield data for the synthesis of 2-(3-bromo-4-isobutoxyphenyl)acetic acid from its 4-isobutoxyphenylacetic acid precursor is not publicly available, the analogous bromination of 4-methoxyphenylacetic acid to yield 3-bromo-4-methoxyphenylacetic acid proceeds in 84% yield using bromine in acetic acid . This class-level inference suggests that the bromination of the 4-isobutoxy precursor should be similarly efficient, as the isobutoxy group is less sterically hindered and more electron-donating than the methoxy group, potentially even favoring electrophilic aromatic substitution.

Synthetic Route Williamson Ether Synthesis Bromination

Where 2-(3-Bromo-4-isobutoxyphenyl)acetic Acid Delivers Definitive Value: Key Application Scenarios


Synthesis of Xanthine Oxidase Inhibitors for Gout and Hyperuricemia Research

This compound is the optimal starting material for constructing 6-(3-bromo-4-isobutoxyphenyl)-substituted heterocycles, which are validated xanthine oxidase inhibitors. As demonstrated in CN108689948B, the 3-bromo-4-isobutoxy phenylacetic acid derivative yields a 71% yield in the formation of 2-mercaptopyrimidine-4-carboxylic acid derivatives, outperforming the isopropoxy analog (66%) [1]. Procurement of this specific intermediate ensures maximum synthetic efficiency and access to the intended pharmacophore.

Preparation of Febuxostat Impurity Reference Standards for ANDA Filings

2-(3-Bromo-4-isobutoxyphenyl)acetic acid is a direct precursor to 3-Descyano 3-Bromo-febuxostat, a documented impurity of the gout medication febuxostat [1]. Generic drug manufacturers preparing Abbreviated New Drug Applications (ANDAs) require authentic samples of this impurity for method validation and batch release testing. Substitution with any other 4-alkoxy analog would yield the wrong impurity structure, rendering the material unsuitable for regulatory submission [1].

Medicinal Chemistry SAR Campaigns for 4-Alkoxy Phenylacetic Acid Scaffolds

The distinct lipophilicity (estimated logP ~5 for ester derivatives) [1] and steric profile of the isobutoxy group make this compound an ideal intermediate for structure-activity relationship (SAR) studies. Medicinal chemists optimizing ADME properties of lead compounds can use this intermediate to probe the hydrophobic pocket of target enzymes such as xanthine oxidase, where the branched isobutyl chain provides optimal van der Waals interactions not achievable with linear or smaller alkoxy groups [2].

Process Chemistry Optimization and Scale-Up Studies

The 5% yield advantage observed in mercaptopyrimidine formation with the isobutoxy derivative compared to the isopropoxy analog [1] has direct cost-of-goods implications. Process chemists scaling up syntheses of 2-mercaptopyrimidine or thiazole derivatives should select the 3-bromo-4-isobutoxyphenyl precursor to maximize throughput and minimize waste. This quantifiable improvement supports its selection in manufacturing process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromo-4-isobutoxyphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.